methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds, such as "methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate," involves a series of reactions starting from simpler precursors. For example, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been utilized as reagents for the preparation of various heterocyclic systems, demonstrating the versatility of these compounds in synthesizing complex molecular architectures (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of compounds related to "methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate" has been characterized by various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray crystallography. The crystal structure of similar compounds reveals the spatial arrangement of atoms within the molecule and the interactions that stabilize the structure, such as hydrogen bonding and π-π stacking interactions (Mao et al., 2015).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, transformations involving methyl (styrylsulfonyl)acetate showcase the compound's utility as a building block for synthesizing various heterocycles, demonstrating its chemical versatility and reactivity (Takahashi & Yuda, 1996).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Synthesis of Pyridine Derivatives : A study highlighted the synthesis of a new series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridine as a core structure for developing novel compounds with potentially useful properties (S. A. Al-Issa, 2012).
- Development of Pyrido[1,2-a]pyrimidin-4-ones : Research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate led to the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, illustrating a method for creating compounds that could be explored for various biological activities (Lovro Selič et al., 1997).
Chemical Reactions and Properties
- Investigations into Thiazinones : A study on methyl (styrylsulfonyl)acetate explored its utility in synthesizing thiazinone derivatives, suggesting applications in developing compounds with potential pharmacological properties (Masahīko Takahashi et al., 1996).
- Study on Carbon-Oxygen Rotational Barriers : Research focused on understanding the rotational barriers in compounds like formic acid and methyl acetate, providing insights into the structural aspects that influence the behavior and reactivity of esters and amides (K. B. Wiberg et al., 1987).
Potential Biological Applications
- DNA Interaction Studies : The synthesis of novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes were studied for their DNA binding properties, suggesting potential applications in the development of new therapeutic agents (Baris Kurt et al., 2020).
- Amino Acid Biosynthesis in Rumen Cultures : A study on mixed rumen cultures incorporating labeled substrates into amino acids offers insights into the biosynthetic pathways of amino acids, with implications for understanding metabolic processes in microbial communities (F. Sauer et al., 1975).
properties
IUPAC Name |
methyl 2-[4-(pyridin-3-ylcarbamothioylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-14(19)9-11-4-6-12(7-5-11)17-15(21)18-13-3-2-8-16-10-13/h2-8,10H,9H2,1H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQPDSDRRNAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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